N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-16-8-7-12(9-15(16)19)20-17(23)10-13-11-27-18(21-13)22-28(24,25)14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJKRQYUEFNZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Sulfonamide Formation: The phenylsulfonamido group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Acetamide Scaffolds
Key analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- The morpholinoacetamide derivative () exhibits superior aqueous solubility (>50 mg/mL) due to the polar morpholine group, whereas the target compound’s 3-chloro-4-methoxyphenyl group reduces solubility (<10 mg/mL) .
- The trifluoromethylbenzothiazole analogue () shows moderate solubility (15–20 mg/mL) but higher logP (3.5), favoring blood-brain barrier penetration .
Potency and Selectivity
- The quinoline-pyrimidine hybrid () demonstrates nanomolar IC₅₀ values against kinases (e.g., EGFR: 12 nM), surpassing the target compound’s micromolar-range activity in preliminary assays .
- The chloromethylthiazole derivative () exhibits irreversible binding to cysteine residues in enzymes, a mechanism absent in the target compound’s sulfonamido group .
Metabolic Stability
- The trifluoromethyl group in benzothiazole derivatives () reduces oxidative metabolism, leading to a longer half-life (t₁/₂ = 8.2 hours) compared to the target compound (t₁/₂ = 3.1 hours) .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazole ring and a sulfonamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 344.81 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. Studies have demonstrated that compounds in this class inhibit the synthesis of folate in bacteria, which is crucial for their growth and replication.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
Case Study: Inhibition of Tumor Growth
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.
Recent Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial effects of various sulfonamide derivatives, including our compound. Results indicated that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .
- Cancer Research : A comprehensive review highlighted the potential of thiazole-containing compounds in oncology, emphasizing their ability to target multiple signaling pathways involved in tumor progression .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:
- Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives.
- Sulfonamide coupling under nucleophilic conditions (e.g., using phenylsulfonyl chloride in the presence of a base like triethylamine).
- Acetamide acylation of the aromatic amine using chloroacetyl chloride or activated esters.
Optimization focuses on solvent polarity (e.g., dichloromethane or DMF for solubility), temperature control (0–25°C for sulfonamide coupling), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride to minimize side reactions) .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy singlet at ~δ 3.8 ppm, thiazole protons at δ 7.1–7.5 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching CHClNOS).
- IR Spectroscopy : Confirms sulfonamide (1320–1160 cm, S=O stretching) and acetamide (1650–1680 cm, C=O) groups .
Basic: Which structural features critically influence its biological activity?
- Thiazole ring : Enhances rigidity and π-π stacking with biological targets.
- 3-Chloro-4-methoxyphenyl group : Modulates lipophilicity and membrane permeability.
- Phenylsulfonamido moiety : Facilitates hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase or kinase targets).
Substituent positioning on the phenyl ring (para vs. meta) significantly alters target selectivity .
Advanced: How can contradictory biological activity data across studies be resolved?
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement.
- Dose-Response Analysis : Establish EC/IC curves to rule out off-target effects at high concentrations.
- Batch Purity Validation : Ensure >95% purity via HPLC to exclude impurities skewing activity .
Advanced: What computational strategies model its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER or GROMACS).
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and guide SAR .
Advanced: How are metabolic stability and degradation pathways studied preclinically?
- Liver Microsome Assays : Incubate with human/rat liver microsomes and analyze via LC-MS to identify phase I metabolites (e.g., demethylation or sulfonamide cleavage).
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Stability in Simulated Fluids : Assess degradation in gastric (pH 1.2) and intestinal (pH 6.8) buffers for oral formulation potential .
Advanced: How do phenylsulfonamido substituent variations affect physicochemical properties?
- Electron-Withdrawing Groups (e.g., -NO) : Reduce logP (improve solubility) but may decrease cell permeability.
- Meta-Substituents : Increase steric hindrance, reducing enzymatic binding.
- Hydrogen-Bond Acceptors (e.g., -CF) : Enhance solubility via polar interactions while retaining lipophilicity .
Advanced: What best practices ensure synthetic reproducibility across labs?
- Strict Anhydrous Conditions : Use molecular sieves for moisture-sensitive steps (e.g., sulfonamide coupling).
- In-Line Purification : Employ flash chromatography with standardized solvent gradients.
- Detailed Reaction Monitoring : Track intermediates via TLC or LC-MS at each step to identify bottlenecks .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
- Salt Formation : Use hydrochloride or sodium salts of the sulfonamide group.
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives cleaved in vivo.
- Co-Crystallization : Explore co-crystals with succinic acid or cyclodextrins for enhanced dissolution .
Advanced: How to design SAR studies for derivatives of this compound?
- Systematic Substituent Scanning : Synthesize analogs with halogens (-F, -Cl), alkoxy (-OCH), or alkyl groups at the 4-methoxyphenyl position.
- Biological Profiling : Test against panels of kinases, GPCRs, or ion channels to map selectivity.
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
